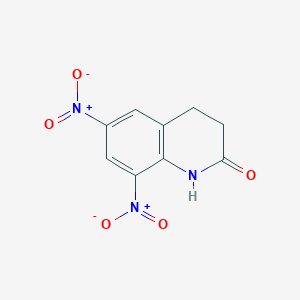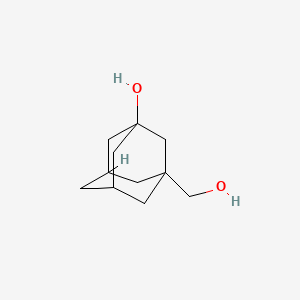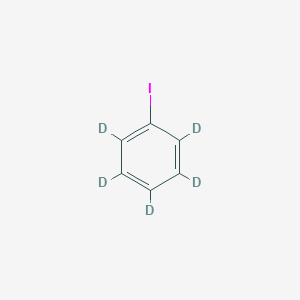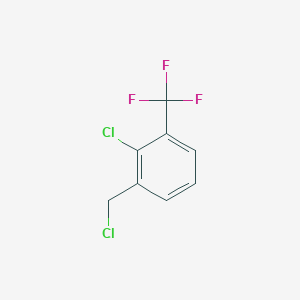
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
“2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is a chemical compound. It is used as a synthetic building block . It is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene” is C8H5Cl2F3 . The structure includes a benzene ring with chloromethyl and trifluoromethyl substituents.Physical And Chemical Properties Analysis
This compound has a density of 1.504 g/mL and a boiling point of 147°C to 149°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Catalytic Applications
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene is utilized in catalytic processes. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, using hypervalent iodine reagents, with this compound involved in the process (Mejía & Togni, 2012).
Synthesis of Chemical Compounds
It plays a role in the synthesis of various chemical compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene, prepared by reacting with chlorosulfonic acid, is used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).
Polymerization Studies
This compound is relevant in polymerization studies, especially in the investigation of the complexation of trifluoromethanesulphonates (Souverain et al., 1980).
Reactions in Organic Synthesis
It is involved in various reactions in organic synthesis, such as the palladium-catalyzed controlled carbopalladation of benzyne (Yoshikawa et al., 2000).
Photoacid Generation Studies
This compound is used in studies related to photoacid generation, which is significant in photoresist formulations (Pohlers et al., 1997).
Applications in Glycoside Synthesis
It has applications in the synthesis of glycosides, as seen in the usage of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for activating thioglycosides (Crich & Smith, 2001).
Structural Studies in Ionic Liquid Mixtures
Structural studies of ionic liquid-benzene mixtures involve this compound to understand their interactions and properties (Deetlefs et al., 2005).
Supramolecular Framework Studies
It is used in the study of supramolecular frameworks, particularly in understanding interactions like Hg⋯Cl and Hg⋯π in certain compounds (Gardinier & Gabbaï, 2000).
Metalation Studies
Metalation of 1-alkynes at polyphosphine rhodium systems and their synthesis from 1-alkynes and carboxylic acids is another area where this compound finds application (Bianchini et al., 1990).
Catalytic Oxidation Research
This compound is also significant in the study of catalytic oxidation of chlorinated benzenes, providing insights into the effects of chlorine substituents on catalytic processes (Wang et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAIQKKLRQQAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542064 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
22902-94-9 | |
| Record name | 2-Chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30542064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






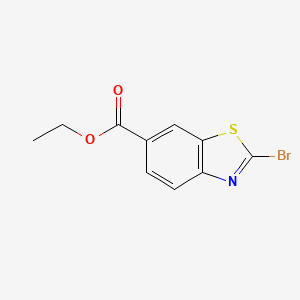
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)
